REACTION_CXSMILES
|
O.NN.[CH:4]1([O:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C(Cl)[Cl:23]>CO>[ClH:23].[CH:4]1([O:10][NH2:11])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,5.6|
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Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)ON1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off in vacuo
|
Type
|
WASH
|
Details
|
the filtrate was washed with 5.0 N aqueous ammonium hydroxide (60 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a 4.0 M solution of hydrochloric acid in dioxane (12 mL)
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (70 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CCCCC1)ON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |